molecular formula C5H4N4O B3051825 1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one CAS No. 36286-97-2

1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one

Cat. No.: B3051825
CAS No.: 36286-97-2
M. Wt: 136.11
InChI Key: MQLUOURIXJKOKW-UHFFFAOYSA-N
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Description

1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one is a chemical compound featuring a fused triazolopyridine heterocyclic system. This structure serves as a valuable scaffold in medicinal chemistry and drug discovery research. Compounds based on the 1,2,3-triazolo[4,5-c]pyridine core are of significant interest in the development of pharmacological tools and therapeutic agents, and have been explored as potent inhibitors of protein kinases such as the c-Met receptor . The fused heterocyclic architecture is also investigated for its potential application in the synthesis of fluorescent probes and advanced materials, owing to the unique electronic properties of the ring system . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dihydrotriazolo[4,5-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-3(1-2-6-5)7-9-8-4/h1-2H,(H,6,10)(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLUOURIXJKOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NNN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301058
Record name 1,2-dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36286-97-2
Record name NSC140841
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of enaminonitriles with benzohydrazides under microwave irradiation can yield the desired compound through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation . This method is catalyst-free, additive-free, and eco-friendly, making it a sustainable option for synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of microwave irradiation can be scaled up to produce significant quantities of the compound efficiently. Additionally, the reaction conditions can be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole or pyridine rings.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Medicinal Chemistry

1,2-Dihydro-4H-[1,2,3]triazolo[4,5-c]pyridin-4-one has been extensively studied for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis and function .
  • Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) allows chemists to create derivatives with tailored properties for specific applications .

Biological Studies

The compound is also utilized in biological research to explore interactions with enzymes and receptors:

  • Enzyme Inhibition : It has been identified as a potential inhibitor for certain enzymes involved in metabolic pathways, which could lead to novel therapeutic agents .
  • Receptor Modulation : Studies have shown that it can act as an agonist or antagonist at specific receptors, influencing physiological responses .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain modifications to the triazole moiety significantly enhanced cytotoxicity against breast cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) assessed the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to those with electron-donating groups .

Case Study 3: Anti-inflammatory Mechanisms

In a study examining the anti-inflammatory properties of this compound, researchers found that it effectively reduced pro-inflammatory cytokine levels in vitro. This suggests its potential use in developing treatments for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The triazolopyridine family includes multiple isomers differing in ring fusion positions and substituents. Key comparisons are outlined below:

Compound Name Core Structure Substituents/Functional Groups Key Properties Biological Activity/Applications References
1,2-Dihydro-4H-[1,2,3]triazolo[4,5-c]pyridin-4-one [1,2,3]Triazolo[4,5-c]pyridinone Ketone at 4-position High polarity, potential for hydrogen bonding Kinase inhibition (inferred from analogs)
[1,2,4]Triazolo[1,5-c]pyrimidine (e.g., compound 8) [1,2,4]Triazolo[1,5-c]pyrimidine Methyl/p-tolyl groups Lower ¹H-NMR shifts (C2-H: δ 7.8–8.0 ppm); lower melting points (~200°C) Anticancer, kinase inhibition
[1,2,4]Triazolo[4,3-c]pyrimidine (e.g., compound 9) [1,2,4]Triazolo[4,3-c]pyrimidine Methyl/p-tolyl groups Higher ¹H-NMR shifts (C3-H: δ 8.2–8.5 ppm); higher melting points (~234°C) Thermal stability, energetic materials
5-Phenyl-3-(quinolin-6-ylmethyl)-3,5,6,7-tetrahydro-4H-[1,2,3]triazolo[4,5-c]pyridin-4-one [1,2,3]Triazolo[4,5-c]pyridinone Phenyl, quinolinylmethyl X-ray-confirmed binding to c-Met kinase; IC₅₀ = 12 nM Anticancer (c-Met inhibition)
5-Amino-[1,2,3]triazolo[4,5-c][1,2,5]oxadiazol-5-ium-4-ide Triazolo-oxadiazole hybrid Amino, nitro, cyano groups Thermal stability (decomposition >200°C); explosive potential Energetic materials

Key Observations:

  • Ring Fusion Position: The [4,5-c] fusion in triazolopyridinones creates distinct electronic environments compared to [1,5-c] or [4,3-c] isomers. For instance, [1,2,4]triazolo[4,3-c]pyrimidines exhibit downfield-shifted protons (δ 8.2–8.5 ppm) due to increased electron withdrawal, whereas [1,5-c] isomers show upfield shifts (δ 7.8–8.0 ppm) .
  • Functional Groups : The ketone in this compound enhances polarity and binding affinity, as seen in its c-Met-inhibiting analog (IC₅₀ = 12 nM) . In contrast, methyl or p-tolyl substituents in triazolopyrimidines modulate solubility and thermal stability .

Biological Activity

1,2-Dihydro-4H-[1,2,3]triazolo[4,5-c]pyridin-4-one is a heterocyclic compound that belongs to the class of triazolopyridines. Its unique structure, featuring a triazole ring fused with a pyridine ring, positions it as a significant candidate in medicinal chemistry for various pharmacological applications. This article explores its biological activities, synthesis methods, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C5_5H6_6N6_6
  • Molecular Weight : 150.141 g/mol
  • CAS Number : 36286-97-2

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that derivatives of this compound can act as potent inhibitors of various cancer cell lines. For instance, studies have shown that modifications at specific positions on the triazole ring can enhance anticancer efficacy. One notable derivative demonstrated IC50_{50} values in the nanomolar range against non-small cell lung cancer (NSCLC) cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various assays. It has shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound's IC50_{50} values were comparable to those of established anti-inflammatory drugs .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It can act as an inhibitor for enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may function as an agonist or antagonist at various receptor sites, affecting cellular signaling pathways .

Synthesis Methods

The synthesis of this compound can be accomplished through several methodologies:

  • Cyclization Reactions : Commonly achieved by reacting enaminonitriles with hydrazines under microwave irradiation conditions.
  • Yield Optimization : Research indicates that optimizing reaction conditions can yield high purity and significant quantities of the compound .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

StudyFocusFindings
Anticancer ActivityDerivatives showed IC50_{50} values in nanomolar range against NSCLC.
Anti-inflammatory EffectsInhibited COX enzymes with IC50_{50} comparable to celecoxib.
Antimicrobial PropertiesSignificant activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the most reliable synthetic routes for preparing 1,2-Dihydro-4H-[1,2,3]triazolo[4,5-c]pyridin-4-one derivatives?

Methodological Answer: The synthesis often involves cycloaddition or diazotization strategies. For example:

  • Dipolar Cycloaddition : A single-pot dipolar cycloaddition/Cope elimination sequence enables access to triazolopyridine cores. This method was optimized to introduce chiral centers, as seen in the synthesis of P2X7 antagonists (ED50 = 0.06–0.07 mg/kg in rats) .
  • Diazotization : Starting from pyridine-3,4-diamine, diazotization with NaNO₂ yields 3H-[1,2,3]triazolo[4,5-c]pyridine intermediates. Subsequent nucleophilic substitutions (e.g., with chloroacetonitrile) generate derivatives in 63–78% yields .
    Key Data :
Reaction TypeYield (%)Key Applications
Cycloaddition60–80P2X7 antagonists
Diazotization63–78Antimicrotubule agents

Q. How are triazolopyridine derivatives characterized to confirm regioselectivity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves regioselectivity in fused triazole-pyridine systems. For example, distinct shifts for protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl) confirm substitution patterns .
  • HPLC : Purity assessment (≥98%) is critical for bioactive compounds like CQ211, a RIOK2 inhibitor .
  • X-ray Crystallography : Used sparingly due to solubility challenges but validates stereochemistry in chiral analogs .

Q. What in vitro assays are used to evaluate the biological activity of triazolopyridines?

Methodological Answer:

  • Enzyme Inhibition Assays : CQ211 was tested against RIOK2 kinase using ATP competition assays (IC₅₀ < 10 nM) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., P2X7 antagonism) measure compound affinity. Compound 35 showed >90% receptor occupancy at 0.07 mg/kg .

Advanced Research Questions

Q. How can solubility and blood-brain barrier penetration be optimized for triazolopyridine-based CNS therapeutics?

Methodological Answer:

  • Structural Modifications : Introducing polar groups (e.g., piperazine in CQ211) enhances solubility. Compound 35’s pyrimidine substitution improved solubility vs. compound 29 .
  • Pharmacokinetic Profiling : In vivo mouse studies revealed low brain:plasma ratios (e.g., 0.2:1), prompting prodrug strategies or lipidization .
    Key Data :
CompoundSolubility (mg/mL)Brain:Plasma Ratio
CQ2112 (DMSO) Not reported
Compound 35High aqueous 0.5:1 (rat)

Q. How are structure-activity relationships (SARs) analyzed for triazolopyridine P2X7 antagonists?

Methodological Answer:

  • Substitution at C-5 : Aryl groups (e.g., fluorophenyl) enhance potency. Compound 29 (ED₅₀ = 0.06 mg/kg) vs. unsubstituted analogs (ED₅₀ > 1 mg/kg) .
  • Chiral Center Impact : (S)-enantiomers of compounds 29/35 showed 10-fold higher activity than (R)-forms .
    SAR Table :
PositionModificationEffect on ED₅₀
C-53-FluoropyridinylED₅₀ ↓ 70%
C-1PiperazineSolubility ↑

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

Methodological Answer:

  • Metabolite Profiling : LC-MS identifies active metabolites (e.g., oxidative products) that may explain discrepancies .
  • Dose-Response Refinement : Adjusting dosing regimens based on PK/PD modeling (e.g., compound 35’s tolerability in preclinical species ).

Q. How are computational methods applied to design novel triazolopyridine derivatives?

Methodological Answer:

  • Docking Studies : Molecular docking into P2X7 (PDB: 5UWR) guided substitutions at C-5 for improved binding .
  • DFT Calculations : Predict regioselectivity in cycloaddition reactions, validated by experimental yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one
Reactant of Route 2
Reactant of Route 2
1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one

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